REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:12]=1[SH:13])=[CH:10][CH:9]=[CH:8][CH:7]=2.[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:15]1([C:14]2[S:13][C:12]3[C:11]4[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=4[N:5]=[CH:4][C:3]=3[N:2]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
3-amino-4-mercapto-quinoline-hydrochloride
|
Quantity
|
20.52 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C=NC2=CC=CC=C2C1S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours, whereupon air
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is bubbled through the reaction mixture for several days
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SC2=C(C=NC=3C=CC=CC23)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |